molecular formula C22H16N6O2S B2666836 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 1114600-25-7

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2666836
CAS No.: 1114600-25-7
M. Wt: 428.47
InChI Key: RVAVNUUCUZCYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Quinazoline and Thiadiazole Pharmacophores

The quinazoline scaffold, first synthesized in 1895 by Bischler and Lang, emerged from early investigations into fused heterocyclic systems. Its structural identity as a benzene-fused pyrimidine derivative (1,3-diazanaphthalene) established a foundation for diverse pharmacological applications. The isolation of vasicine (peganine) from Justicia adhatoda in the early 20th century marked the first recognition of quinazoline alkaloids as bioactive agents, demonstrating bronchodilatory and anti-tuberculosis properties. Parallel developments in thiadiazole chemistry began in 1894 with Bush’s synthesis of 1,3,4-thiadiazole derivatives via hydrazine sulfate and carbon disulfide reactions. The discovery of thiadiazole’s bioisosteric versatility—particularly its ability to replace oxadiazole moieties while maintaining or enhancing biological activity—catalyzed its integration into antimicrobial and anticancer agents.

Table 1: Key Milestones in Quinazoline and Thiadiazole Development

Year Discovery/Advancement Significance
1869 Griess synthesizes first quinazoline derivative Established synthetic accessibility of fused heterocycles
1894 Bush reports 1,3,4-thiadiazole synthesis Enabled systematic exploration of sulfur-containing heterocycles
1959 Chubb and Nissenbaum develop thiosemicarbazide cyclization Streamlined 2-amino-5-substituted thiadiazole production
2002 FDA approves vandetanib (quinazoline-based VEGFR inhibitor) Validated quinazoline scaffolds in targeted oncology

The structural plasticity of both pharmacophores facilitated their adoption in drug discovery. Quinazoline’s ability to mimic purine bases enabled kinase inhibition, while thiadiazole’s electron-deficient ring system promoted interactions with enzymatic active sites. For example, 4-anilinoquinazoline derivatives became pivotal in tyrosine kinase inhibitor development, as seen in gefitinib’s EGFR-targeting mechanism. Concurrently, 1,3,4-thiadiazoles demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus strains.

Rationale for Molecular Hybridization in Targeted Drug Design

Molecular hybridization integrates complementary pharmacophoric elements to address multifactorial disease pathways. The fusion of quinazoline’s kinase inhibitory capacity with thiadiazole’s antimicrobial and anti-inflammatory properties creates multifunctional agents capable of simultaneous target engagement. This strategy is exemplified by 4-({5-oxo-5H-thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide, which combines:

  • Quinazoline core : Provides ATP-competitive binding motifs for kinase inhibition.
  • 1,3,4-Thiadiazole ring : Enhances electron-deficient character for covalent interactions with cysteine residues.
  • Benzamide linker : Optimizes physicochemical properties and enables π-π stacking with aromatic enzyme pockets.
  • Pyridinylmethyl group : Introduces hydrogen-bonding capabilities and modulates blood-brain barrier permeability.

Table 2: Hybrid Molecule Design Principles

Component Functional Role Target Implications
Quinazoline Kinase domain binding EGFR, VEGFR-2 inhibition
Thiadiazole Redox modulation Antimicrobial activity via thioredoxin disruption
Benzamide Conformational rigidity Enhanced selectivity for hydrophobic binding pockets
Pyridinylmethyl Solubility enhancement Improved pharmacokinetic profile

Recent studies demonstrate the efficacy of hybrid scaffolds in dual-target inhibition. Peng et al. reported quinazoline-hydroxamate hybrids with concurrent VEGFR-2 (IC~50~ = 12 nM) and HDAC6 (IC~50~ = 8 nM) inhibition, showcasing synergistic antitumor effects. Similarly, Ghate et al. synthesized thiadiazole-benzimidazole hybrids exhibiting 94% Mycobacterium tuberculosis growth inhibition at 50 µg/mL. These findings validate hybridization as a paradigm for overcoming single-target resistance mechanisms in cancer and infectious diseases.

The structural complexity of 4-({5-oxo-5H-thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide necessitates precision in synthetic chemistry. Key steps include:

  • Cyclocondensation of 2-aminobenzoic acid derivatives with carbon disulfide to form the thiadiazoloquinazoline core.
  • Buchwald-Hartwig amination for introducing the pyridinylmethylbenzamide moiety.
  • Final purification via high-performance liquid chromatography (HPLC) to achieve >98% purity.

Properties

IUPAC Name

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2S/c29-19(24-13-14-4-3-11-23-12-14)15-7-9-16(10-8-15)25-21-27-28-20(30)17-5-1-2-6-18(17)26-22(28)31-21/h1-12H,13H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAVNUUCUZCYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide typically involves a multi-step process. One common method involves the use of a one-pot three-component fusion reaction. This reaction includes substrates such as 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in an ethanol solvent at room temperature. The reaction is catalyzed by vanadium oxide loaded on fluorapatite, which provides excellent yields of the desired product . The advantages of this method include rapid synthesis, mild reaction conditions, and the use of a green solvent.

Chemical Reactions Analysis

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .

Antitumor Activity

Preliminary studies have evaluated the anti-proliferative effects of similar compounds against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). These studies suggest that the compound may inhibit tumor growth by interfering with cellular proliferation pathways .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on metalloenzymes, specifically carbonic anhydrase isoforms. Inhibitors of these enzymes are of interest for their roles in various physiological processes and disease states .

Potential Therapeutic Applications

Given its diverse biological activities, 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide may have several therapeutic applications:

  • Antimicrobial Treatments : Its efficacy against bacterial strains could position it as a candidate for developing new antibiotics.
  • Cancer Therapy : Its anti-proliferative properties suggest potential use in oncology as a chemotherapeutic agent.
  • Enzyme Modulation : As an enzyme inhibitor, it may find applications in treating diseases associated with dysregulated enzyme activity.

Mechanism of Action

The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are essential for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-(4-Methoxyphenyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide (F127-0456) Molecular Formula: C₂₃H₁₇N₅O₃S Molecular Weight: 443.48 g/mol Key Differences: Replaces the pyridin-3-ylmethyl group with a 4-methoxyphenyl substituent.

2-(4-Ethoxyanilino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Key Features: Incorporates ethoxy and dimethoxy groups on the quinazoline ring. These electron-donating groups may enhance π-stacking interactions with biological targets but reduce metabolic stability .

USP/VA-2 (2-Methyl-[1,3,4]-thiadiazolo[2,3-b]-6,7,8,9-tetrahydrobenzo(b)thieno-[3,2-e]-pyrimidin-5(4H)-one) Activity: Demonstrated potent anti-HIV-2 activity (ROD strain) in vitro, with a reported 65% protection at 10 μM. This highlights the role of thiadiazoloquinazoline derivatives in antiviral research .

Data Table: Key Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound Not explicitly provided Not available Pyridin-3-ylmethyl, benzamide Limited data
N-(4-Methoxyphenyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide C₂₃H₁₇N₅O₃S 443.48 4-Methoxyphenyl Not reported
USP/VA-1 Not provided Not available 4-Methoxyphenylamino, dimethylthieno Antibacterial (E. coli)
USP/VA-2 Not provided Not available Methyl, tetrahydrobenzo(b)thieno Anti-HIV-2 (65% protection)

Research Findings and Functional Insights

  • Anti-HIV Activity : Thiadiazoloquinazoline derivatives like USP/VA-2 show significant inhibition of HIV-2, likely through interference with viral reverse transcriptase or protease enzymes . The pyridinylmethyl group in the target compound may enhance binding to viral targets due to increased nitrogen basicity.
  • Antibacterial Potential: USP/VA-1’s efficacy against E. coli underscores the role of methoxy and thieno groups in disrupting bacterial cell wall synthesis. The target compound’s benzamide moiety could similarly interact with bacterial penicillin-binding proteins .
  • Bioisosteric Replacements: Thiadiazolothienopyrimidones (e.g., USP/VA-1/2) replace the quinazoline core with a thienopyrimidone, improving metabolic stability but reducing aromatic stacking capacity compared to the target compound .

Biological Activity

The compound 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide represents a significant class of heterocyclic compounds with potential biological activities. Its structure incorporates a quinazoline core fused with a thiadiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C22H16N6O2SC_{22}H_{16}N_{6}O_{2}S with a molecular weight of 416.46 g/mol. The presence of both pyridine and benzamide moieties enhances its potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoloquinazolines exhibit promising anticancer properties. For instance, compounds structurally related to our target compound have shown cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231.

CompoundCell LineIC50 (µM)
ST10MCF-749.6
ST10MDA-MB-23153.4
EtoposideMCF-7>100

These findings suggest that the compound may induce apoptosis through mechanisms involving Caspase 3 and Caspase 8 activation, alongside BAX protein involvement .

Antimicrobial Activity

The thiadiazole ring system is prevalent in several antimicrobial agents. Investigations into the antimicrobial properties of similar compounds indicate that they may possess activity against various bacterial strains. The exact mechanisms remain under exploration, but potential pathways include inhibition of cell wall synthesis and interference with nucleic acid metabolism.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Thiadiazole Derivatives in Cancer Therapy : A study demonstrated that new thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established drugs like etoposide .
  • Antimicrobial Screening : Another investigation revealed that thiadiazole derivatives showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

Q & A

Q. Critical factors :

  • Reaction time : Prolonged reflux (>6 hours) may degrade heat-sensitive intermediates.
  • Base selection : KOH or triethylamine optimizes deprotonation in cyclization steps .
  • Yield variance : Microwave-assisted synthesis (e.g., 30 minutes, 80°C) can enhance yields by 10–15% compared to conventional methods for analogous triazolothiadiazoles .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • 1H NMR : Identifies proton environments (e.g., pyridyl CH2, aromatic protons). Peaks at δ 8.5–9.0 ppm confirm quinazolin-thiadiazole NH groups .
  • IR spectroscopy : Stretching bands at 1680–1700 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (N-H) validate core structure .
  • Elemental analysis : Confirms stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
  • HPLC : Quantifies purity (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

How can molecular docking be applied to predict the biological targets of this compound?

Q. Advanced

  • Target selection : Prioritize enzymes with known quinazoline/thiadiazole interactions (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6) .
  • Protocol :
    • Prepare the ligand (target compound) using energy minimization (MMFF94 force field).
    • Dock into the enzyme’s active site (AutoDock Vina, grid size 20 ų).
    • Validate binding poses with hydrogen-bonding analysis (e.g., pyridyl N interacting with Arg96) .
  • Interpretation : Binding affinity ≤−8.0 kcal/mol suggests antifungal potential. Cross-validate with in vitro assays (e.g., MIC against Candida spp.) .

What strategies can resolve contradictions in activity data across different assays?

Q. Advanced

  • Assay standardization :
    • Use identical fungal strains (e.g., C. albicans ATCC 90028) and growth media (RPMI-1640) to minimize variability .
    • Normalize data to positive controls (e.g., fluconazole).
  • Mechanistic studies :
    • Compare time-kill curves (static vs. cidal effects).
    • Assess enzyme inhibition (e.g., 14-α-demethylase activity via ergosterol quantification) to confirm target engagement .
  • Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers in replicate experiments.

How does microwave-assisted synthesis compare to conventional methods for related thiadiazoloquinazolin derivatives?

Q. Advanced

Parameter Conventional Microwave
Reaction time4–6 hours20–40 minutes
Yield (%)60–7575–90
Purity (HPLC)90–9595–98
Energy consumptionHighLow

Microwave irradiation enhances reaction efficiency by promoting uniform heating, reducing side reactions (e.g., oxidation), and improving regioselectivity in cyclization steps .

What are the key steps in purifying this compound?

Q. Basic

  • Acid-base workup : After cyclization, acidify with conc. HCl (pH ≈3) to precipitate crude product .
  • Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) to separate regioisomers.
  • Recrystallization : Methanol/water (1:1) yields needle-shaped crystals suitable for X-ray diffraction .

How to design SAR studies for optimizing this compound’s bioactivity?

Q. Advanced

  • Modification sites :
    • Quinazolin-5-one : Introduce electron-withdrawing groups (Cl, NO2) at position 6 to enhance enzyme inhibition .
    • Pyridylmethyl group : Replace with thiophene or furan derivatives to improve solubility (logP <3) .
  • Assay cascade :
    • In silico screening : Predict ADMET properties (SwissADME).
    • In vitro MIC : Test against fungal panels.
    • In vivo efficacy : Murine candidiasis model (10 mg/kg, oral) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.